N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide
Description
N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide is a heterocyclic compound featuring a benzotriazole core linked to a carbothioamide group via a sulfanyl-methyl bridge.
Properties
IUPAC Name |
benzotriazol-1-ylmethyl N,N-dibutylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4S2/c1-3-5-11-19(12-6-4-2)16(21)22-13-20-15-10-8-7-9-14(15)17-18-20/h7-10H,3-6,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXICKTKKCCRIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)SCN1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide typically involves the reaction of benzotriazole with N,N-dibutylcarbamodithioic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzotriazol-1-ylmethyl N,N-dibutylcarbamodithioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzotriazole moiety can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzotriazol-1-ylmethyl N,N-dibutylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a ligand in various catalytic reactions, including copper-catalyzed C-N and C-C coupling reactions.
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It is explored for its potential pharmacological properties, particularly in the development of new therapeutic agents.
Industry: The compound is used in the production of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as C-N and C-C coupling . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion used in the complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzotriazole and Thioamide Groups
a) 1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7f)
- Structure : Combines benzotriazole and benzimidazole-thione moieties.
- Synthesis : Formed via reaction of benzotriazole (BtH) with a bis-electrophilic intermediate.
- Key Difference : The presence of a benzimidazole-thione core instead of a carbothioamide group reduces flexibility but enhances π-π stacking interactions.
- Applications: Potential in metal coordination due to the thione sulfur atom .
b) N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide
- Structure : Similar to the target compound but with a single N-butyl group.
- Molecular Weight : 280.41 g/mol (vs. ~336 g/mol for the dibutyl derivative).
- Synthesis : Likely prepared via alkylation of a carbothioamide precursor with a benzotriazole-containing electrophile.
Thioamide-Triazole Derivatives with Bioactive Properties
a) 2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (Compound 19)
- Structure : Triazole-thioacetamide hybrid with an iodophenyl group.
- Bioactivity : Exhibits antimicrobial activity (MIC values reported).
- Key Difference : The triazole ring and iodophenyl substituent confer distinct electronic properties compared to benzotriazole derivatives.
- Synthesis : Click chemistry (azide-alkyne cycloaddition) followed by thioacetylation .
b) N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine
Comparative Data Table
Biological Activity
N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and antiparasitic properties, along with relevant case studies and research findings.
Chemical Formula
- IUPAC Name : this compound
- CAS Number : 156664-38-9
- Molecular Formula : C15H24N4S2
- Molecular Weight : 320.49 g/mol
Structural Characteristics
The compound contains a benzotriazole moiety linked to a dibutyl group and a carbothioamide functional group. The presence of sulfur in the thioamide structure enhances its interaction with biological targets.
Antibacterial Activity
Research indicates that benzotriazole derivatives exhibit significant antibacterial properties. For instance, compounds containing the benzotriazole structure have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, including methicillin-resistant strains of Staphylococcus aureus (MRSA) .
Table 1: Antibacterial Activity of Benzotriazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus (MRSA) | 12.5–25 μg/mL |
| Compound B | Escherichia coli | 25 μg/mL |
| This compound | Various strains | Not yet reported |
Antifungal Activity
Benzotriazole derivatives have also been evaluated for antifungal activity. Studies suggest that certain derivatives can inhibit the growth of fungi such as Candida albicans. The mechanism is believed to involve disruption of fungal cell membranes .
Antiparasitic Activity
The compound has shown promising results against protozoan parasites. For example, benzotriazole derivatives have been tested against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies indicated that certain derivatives exhibited dose-dependent growth inhibition against both epimastigote and trypomastigote forms of the parasite .
Table 2: Antiparasitic Activity Against Trypanosoma cruzi
| Compound | Form | Concentration (μg/mL) | Percentage Inhibition |
|---|---|---|---|
| Compound C | Epimastigote | 50 | 64% |
| Compound C | Trypomastigote | 50 | 95% |
Study on Antimicrobial Properties
A study conducted by Suma et al. evaluated a series of benzotriazole derivatives for their antimicrobial properties using the cup plate diffusion method. Among the compounds tested, this compound showed potential as an antimicrobial agent comparable to established antibiotics .
Coordination Chemistry and Biological Implications
The coordination behavior of benzotriazole derivatives with transition metals has been explored to enhance their biological activity. Complexes formed with Cu²⁺ and Ni²⁺ ions exhibited improved antimicrobial properties compared to their uncoordinated counterparts . This suggests that metal coordination may play a crucial role in enhancing the efficacy of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
